(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[221]heptane is a bicyclic compound that features a pyridine ring attached to a 7-azabicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and pyridine derivatives.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with a suitable dienophile, such as a pyridine derivative, under controlled temperature and pressure conditions.
Functional Group Modification: Subsequent steps involve the introduction of functional groups to the bicyclic core. This may include the use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation or acylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and implementing efficient purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and receptor modulation.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4R)-2-(Pyridin-2-yl)-7-azabicyclo[2.2.1]heptane
- (1S,2R,4R)-2-(Pyridin-4-yl)-7-azabicyclo[2.2.1]heptane
- (1S,2R,4R)-2-(Quinolin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
Properties
CAS No. |
922500-16-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1S,2R,4R)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10-,11+/m1/s1 |
InChI Key |
GYACOUGJSVTBRX-MXWKQRLJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2)C3=CN=CC=C3 |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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